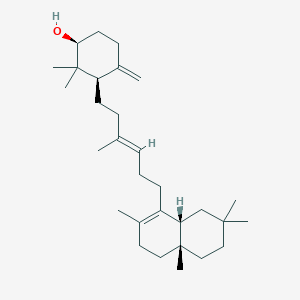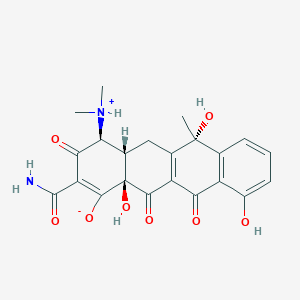
Tellurium-128
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium-128, is a naturally occurring isotope of the element tellurium. It has an atomic number of 52 and a mass number of 128, consisting of 52 protons and 76 neutrons. This compound is one of the eight stable isotopes of tellurium and has a very long half-life of approximately 7.7 × 10^24 years
Preparation Methods
Synthetic Routes and Reaction Conditions
Tellurium-128 can be isolated from natural tellurium sources, which contain a mixture of isotopes. The separation of tellurium isotopes can be achieved through various methods, including gas diffusion, gas centrifugation, and laser isotope separation. These methods rely on the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, tellurium is primarily obtained as a byproduct of copper and lead refining. The extraction process involves the leaching of tellurium from anode slimes, followed by purification through electrolysis and other chemical processes. The isotopic composition of tellurium can then be analyzed and separated using mass spectrometry techniques .
Chemical Reactions Analysis
Types of Reactions
Tellurium-128, like other tellurium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Tellurium can be oxidized to form tellurium dioxide (TeO2) or telluric acid (H6TeO6) under different conditions.
Reduction: Tellurium compounds can be reduced to elemental tellurium using reducing agents such as hydrogen or sodium borohydride.
Substitution: Tellurium can participate in substitution reactions, where it replaces another element in a compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Reactions often involve halides or other reactive compounds.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2), telluric acid (H6TeO6)
Reduction: Elemental tellurium (Te)
Substitution: Various tellurium-containing compounds depending on the reactants used.
Scientific Research Applications
Tellurium-128 has several applications in scientific research across various fields:
Chemistry: Used as a tracer in isotope studies and for investigating the behavior of tellurium in different chemical reactions.
Mechanism of Action
The mechanism of action of tellurium-128 depends on its specific application. In imaging mass cytometry, tellurium-containing probes are used to label biological molecules, allowing for the visualization and quantification of cellular processes. The tellurium atoms in the probes interact with the biological targets, enabling their detection and analysis .
Comparison with Similar Compounds
Tellurium-128 is part of the chalcogen family, which includes sulfur, selenium, and polonium. Compared to its lighter analogs, tellurium has unique properties such as higher atomic mass and different oxidation states. These differences result in distinct chemical behaviors and applications:
Sulfur: More commonly found in biological systems and has a lower atomic mass.
Selenium: Shares some chemical properties with tellurium but has different biological roles and applications.
Polonium: Radioactive and less commonly used in industrial applications.
Similar Compounds
- Sulfur (S)
- Selenium (Se)
- Polonium (Po)
This compound stands out due to its stability and long half-life, making it particularly useful for long-term studies and applications .
Properties
IUPAC Name |
tellurium-128 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[128Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.904461 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-75-1 |
Source


|
| Record name | Tellurium, isotope of mass 128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)






![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)





